molecular formula C7H15NO2 B1295080 Methyl L-isoleucinate CAS No. 2577-46-0

Methyl L-isoleucinate

Cat. No. B1295080
CAS RN: 2577-46-0
M. Wt: 145.2 g/mol
InChI Key: YXMMTUJDQTVJEN-WDSKDSINSA-N
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Description

“Methyl L-isoleucinate” is a compound that is also known as “L-Isoleucine methyl ester” or "methyl (2S,3S)-2-amino-3-methylpentanoate" . It is used for chemical synthesis and as a pharmaceutical intermediate . It is also used in the preparation of polybutylene succinate .


Molecular Structure Analysis

“Methyl L-isoleucinate” has a molecular formula of C7H15NO2 . Its molecular weight is 145.20 g/mol . The InChI (International Chemical Identifier) of “Methyl L-isoleucinate” is InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6-/m0/s1 .


Physical And Chemical Properties Analysis

“Methyl L-isoleucinate” is a compound with a molecular weight of 145.20 g/mol . It has a computed XLogP3 value of 0.9, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor .

Scientific Research Applications

Metabolomics and Proteomics

  • Field : Biochemistry
  • Application : Methyl L-isoleucinate is used in the study of the fragmentation of L-leucine, L-isoleucine, and L-allo-isoleucine, which are essential to many vital biological processes .
  • Method : Collision-induced dissociation (CID) tandem mass spectra (MS/MS) of all three amino acids were collected under a range of different collision energies to identify spontaneous and sequential fragmentation processes .
  • Results : The study demonstrated that the three structural isomers can be distinguished by their CID MS/MS spectra .

Pollination Research

  • Field : Agriculture
  • Application : Methyl L-isoleucinate is one of the volatiles found in pear flowers that influence the foraging decisions of honey bees .
  • Method : Chemical and electrophysiological approaches were used to determine flower volatiles and evaluate the antennal responses of honey bees to volatiles from pear flowers .
  • Results : Honey bee antennae responded to 16 chemicals, including Methyl L-isoleucinate .

Emulsifying Agent

  • Field : Industrial Chemistry
  • Application : Methyl ester sulfonates, which could potentially include Methyl L-isoleucinate, are used as emulsifying agents to improve the storage stability of asphalt and asphalt-latex emulsions .
  • Method : The specific method of application or experimental procedures was not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Computational and Experimental Studies

  • Field : Biochemistry
  • Application : Methyl L-isoleucinate is used in computational and experimental studies to understand the fragmentation of L-leucine, L-isoleucinate, and L-allo-isoleucinate .
  • Method : Collision-induced dissociation (CID) tandem mass spectra (MS/MS) of all three amino acids were collected under a range of different collision energies .
  • Results : The study demonstrated that the three structural isomers can be distinguished by their CID MS/MS spectra .

Biotechnological Processes

  • Field : Biotechnology
  • Application : Methyl L-isoleucinate could potentially be used in ionic liquids, which are widely applied as solvents for whole-cell and enzymatic reactions in biotechnological processes .
  • Method : The specific method of application or experimental procedures was not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

“Methyl L-isoleucinate” should be handled with care. It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound . If swallowed, immediate medical assistance should be sought . It is also advised to wear suitable protective clothing, gloves, and eye/face protection .

Future Directions

“Methyl L-isoleucinate” has been studied in the context of honey bee foraging decisions influenced by pear volatiles . Honey bee antennae responded to “Methyl L-isoleucinate” among other chemicals . This suggests potential future directions in studying the role of “Methyl L-isoleucinate” in chemical communication and its impact on honey bee foraging choices .

properties

IUPAC Name

methyl (2S,3S)-2-amino-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMMTUJDQTVJEN-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18598-74-8 (hydrochloride)
Record name Isoleucine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40948634
Record name Methyl isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl L-isoleucinate

CAS RN

2577-46-0
Record name L-Isoleucine, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2577-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoleucine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-isoleucinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.120
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
W Su, W Ma, Q Zhang, X Hu, G Ding, Y Jiang, J Huang - Agriculture, 2022 - mdpi.com
… Methyl L-isoleucinate was the most abundant component in P. bretschneideri (52.60 ± 2.10… L-valine methyl ester, methyl L-isoleucinate, benzaldehyde, 6-methyl-5-hepten-2-one, β-…
Number of citations: 7 www.mdpi.com
WZ Li, L Yang, XW Shen, YH Yuan, GH Yuan… - Acta Ecologica …, 2013 - hero.epa.gov
… parallela female-produced sex pheromone was methyl L-isoleucinate. Therefore, "sex pheromone misleading" may possibly answer for the preferences of two Holotrichia species to R. …
Number of citations: 9 hero.epa.gov
J Poncet, P Jouin, B Castro, L Nicolas… - Journal of the …, 1990 - pubs.rsc.org
… suspension (0 "C) of methyl L-isoleucinate hydrochloride (2.16 g, 12 mmol) in chloroform (50 ml) were successively added dropwise, triethylamine (1.75 ml, 12.5 mmol) and diketene (…
Number of citations: 66 pubs.rsc.org
HC Beyerman, JS Bontekoe… - Recueil des Travaux …, 1960 - Wiley Online Library
… Interaction of I1 with methyl L-isoleucinate, aided by DCCI in dimethylformamide/acetonitrile, gave the tetrapeptide ester I11 in a good yield. I11 had already been prepared by the above…
Number of citations: 8 onlinelibrary.wiley.com
P Romea, F Urpi, J Vilarrasa - The Journal of Organic Chemistry, 1989 - ACS Publications
N-Nitrosoamides are among the most widely used syn-thetic intermediates for the preparation of diazo alkanes, generation of aryl radicals, and deamination of aliphatic amines. 1 More …
Number of citations: 21 pubs.acs.org
CQ Fang, XX Zhang, DD Liu, KB Li, S Zhang… - Acta Entomologica …, 2016 - cabdirect.org
… HparOBP15a had a certain binding affinity toward the sex pheromone components methyl L-isoleucinate and (-)-linalool, with the dissciation constant of 21. 0 and 18.5 µmol/L, …
Number of citations: 2 www.cabdirect.org
C Ressler, V du Vigneaud - Journal of the American Chemical …, 1957 - ACS Publications
Synthesis of the isomer of oxytocin in which the glutamine residue has been substituted by isoglutamine is described. The change in the nature of the glutamic acid linkage with the …
Number of citations: 75 pubs.acs.org
T Bajer, P Bajerová, K Ventura - Natural Product …, 2017 - journals.sagepub.com
… Among the esters of fresh flowers was also recorded the presence of methyl L-isoleucinate (0.2 %), the content declined rapidly during drying. Together with methyl L-isoleucinate some …
Number of citations: 14 journals.sagepub.com
E Munekata, T Shiba, T Kaneko - Bulletin of the Chemical Society of …, 1973 - journal.csj.jp
… (2.2 g, 5 mmol) and methyl L-isoleucinate p-toluenesulfonatc (1.6 g, 5 mmol) in chloroform (100 ml) containing triethylamine (0.8 ml) was stirred at 0 C for 1 hr and then at room …
Number of citations: 4 www.journal.csj.jp
DD Davey, WC Lumma Jr - The Journal of Organic Chemistry, 1989 - ACS Publications
… prepared 1-3 by simple acylation of cyclohexylamine, methyl L-valinate, and methyl L-isoleucinate, respectively, while Z-Ile-Val (the precursor of 4) and 5 were purchased from Sigma. …
Number of citations: 12 pubs.acs.org

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